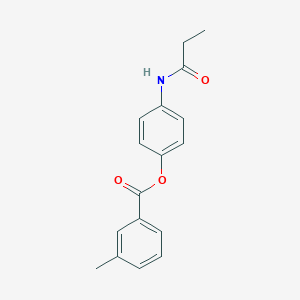
Tert-butyl (4-propionamidophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-propionamidophenyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(propionylamino)phenylcarbamate typically involves the reaction of 4-tert-butylbenzoic acid with propionyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can be purified using chromatography techniques, such as silica gel column chromatography, with a solvent system like petroleum ether/ethyl acetate .
Analyse Chemischer Reaktionen
Tert-butyl (4-propionamidophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-propionamidophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(propionylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-propionamidophenyl)carbamate can be compared with similar compounds such as:
Tert-butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but differs in the presence of an ethynyl group instead of a propionyl group.
Tert-butyl 4-(acetylamino)phenylcarbamate: This compound has an acetyl group instead of a propionyl group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-[4-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
AWRVJMRJGAKYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)



![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)


![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
